1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(dimethylamino)phenyl)thiourea
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Overview
Description
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(dimethylamino)phenyl)thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, a dimethylamino-substituted phenyl ring, and a thiourea moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(dimethylamino)phenyl)thiourea typically involves multi-step organic reactions. One common approach is to start with the pyridine derivative, which undergoes chlorination and trifluoromethylation. The resulting intermediate is then reacted with a dimethylamino-substituted phenyl isothiocyanate under controlled conditions to form the final thiourea compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(dimethylamino)phenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfinyl or sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(dimethylamino)phenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(dimethylamino)phenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity. The thiourea moiety can form hydrogen bonds with target proteins, further stabilizing the interaction. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-phenylthiourea: Lacks the dimethylamino group, which may affect its binding properties and biological activity.
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-methoxyphenyl)thiourea: Contains a methoxy group instead of a dimethylamino group, potentially altering its chemical reactivity and applications.
Uniqueness
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(dimethylamino)phenyl)thiourea is unique due to the presence of the dimethylamino group, which can enhance its solubility and interaction with biological targets. The combination of chloro, trifluoromethyl, and dimethylamino groups provides a distinct chemical profile, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H16ClF3N4S |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-[4-(dimethylamino)phenyl]thiourea |
InChI |
InChI=1S/C16H16ClF3N4S/c1-24(2)12-5-3-11(4-6-12)23-15(25)22-9-14-13(17)7-10(8-21-14)16(18,19)20/h3-8H,9H2,1-2H3,(H2,22,23,25) |
InChI Key |
YLMQKEYLHGDCLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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